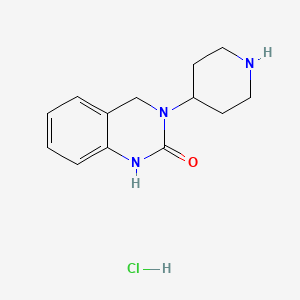

3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

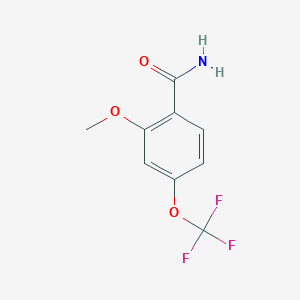

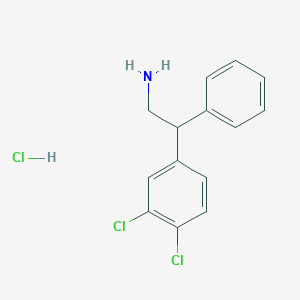

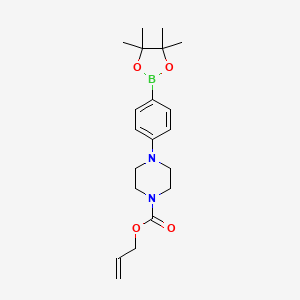

“3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hcl” is a chemical compound with the CAS Number: 79098-89-8. It has a molecular weight of 267.76 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride . The InChI code for this compound is 1S/C13H17N3O.ClH/c17-13-15-12-4-2-1-3-10 (12)9-16 (13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2, (H,15,17);1H .Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Sodium/Calcium Exchanger Inhibition

3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives have been extensively studied for their role as inhibitors of the sodium/calcium (Na+/Ca2+) exchanger. These compounds are designed based on the structure-activity relationships (SAR), where the presence of a tertiary amino alkyl side chain at the 3-position is critical for activity. Among the derivatives, those incorporating a 4-substituted piperidine moiety, particularly 4-benzylpiperidin-1-yl, have shown enhanced inhibitory activity. These inhibitors, such as SM-15811, have demonstrated significant potency in directly inhibiting the Na+-dependent Ca2+ influx via the Na+/Ca2+ exchanger in cardiomyocytes, making them potential therapeutic agents for the treatment of ischemic reperfusion injury (Hasegawa et al., 2005).

Synthetic Methodologies

Efficient synthetic methodologies have been developed to synthesize quinazolinone derivatives, including 3,4-dihydro-2(1H)-quinazolinones. A notable method involves a dual-catalyst system of piperidine and molecular iodine for the synthesis of coumarin-bearing quinazolinone derivatives through a four-component reaction. This method offers good yields, mild reaction conditions, and straightforward purification, indicating the versatility and applicability of 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives in synthetic chemistry (Alizadeh et al., 2014).

Biological Activities

The quinazolinone scaffold, including 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives, has been explored for various biological activities. Novel quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against standard strains, highlighting the potential of 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives in developing new antimicrobial agents (ANISETTI & Reddy, 2012).

Antitumor Activity

Certain 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, related to the core structure of 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone, have demonstrated potent in vitro antitumor activity. One such compound showed significant inhibitory activity against human myelogenous leukemia K562 cells, suggesting the potential of these derivatives in cancer therapy (Cao et al., 2005).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBAGAHJDNNTIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride | |

CAS RN |

79098-89-8 |

Source

|

| Record name | 2(1H)-Quinazolinone, 3,4-dihydro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79098-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)